magnesium;ethylbenzene;bromide

Catalog No.
S1901889
CAS No.
3277-89-2
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
magnesium;ethylbenzene;bromide

CAS Number

3277-89-2

Product Name

magnesium;ethylbenzene;bromide

IUPAC Name

magnesium;ethylbenzene;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

DHZDXXLCWXHNOB-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-]

See also: Magnesium bromide 2-phenylethan-1-ide (1/1/1) (preferred).

Phenethylmagnesium bromide (CAS 3277-89-2) is a highly reactive, primary aliphatic organomagnesium compound widely procured as a 0.5 M to 1.0 M solution in tetrahydrofuran (THF) or diethyl ether. As an established Grignard reagent, it is utilized for introducing the 2-phenylethyl (phenethyl) moiety into complex organic frameworks, a critical structural feature for tuning lipophilicity and spatial geometry in medicinal chemistry and agrochemical development [1]. Compared to its chloride counterpart, the bromide salt offers faster initiation kinetics during manufacturing and enhanced solubility at lower temperatures, ensuring reliable performance in both batch and continuous-flow reactor systems [2].

Substituting phenethylmagnesium bromide with closely related analogs introduces severe process and yield liabilities. Benzylmagnesium bromide, a common structural comparator, is notoriously prone to Wurtz homocoupling during preparation, often yielding >20% bibenzyl byproducts and complicating downstream active pharmaceutical ingredient (API) purification [1]. In contrast, phenethylmagnesium bromide acts as a standard primary alkyl Grignard, suppressing homocoupling to minimal levels (typically 3–7%) [1]. Furthermore, attempting to substitute with phenethylmagnesium chloride introduces solubility constraints; the bromide forms highly stable bis-THF complexes that prevent precipitation in low-temperature or continuous-flow microreactor systems, whereas the chloride is more prone to clogging and requires higher operating temperatures [2].

Suppression of Wurtz Homocoupling for Higher Reagent Titer

During the preparation of Grignard reagents, homocoupling is a major source of yield loss and impurity generation. Phenethylmagnesium bromide exhibits standard primary aliphatic reactivity, restricting Wurtz homocoupling to just 3–7% [1]. In stark contrast, the shorter-chain benzylmagnesium bromide undergoes extensive homocoupling due to the stability of the benzylic radical, often generating massive amounts of bibenzyl. This quantitative reduction in byproducts ensures a higher active titer of the Grignard reagent and drastically simplifies the chromatographic purification of the final active pharmaceutical ingredients.

Evidence DimensionWurtz homocoupling byproduct formation
Target Compound Data3–7% homocoupling yield
Comparator Or BaselineBenzylmagnesium bromide (Typically >20% homocoupling)
Quantified Difference>3x reduction in homocoupling byproducts
ConditionsStandard Grignard initiation in THF

Minimizing homocoupling directly translates to higher effective reagent concentrations and eliminates difficult-to-remove non-polar impurities in industrial scale-up.

Higher Yields in Pyridine-N-oxide Alkylation Workflows

In the regio- and stereoselective alkylation of pyridine-N-oxides to form substituted piperidines, the chain length of the Grignard reagent heavily dictates the isolated yield. Phenethylmagnesium bromide achieves an exceptional 81% isolated yield of the target 2,3,6-trisubstituted piperidine derivative[1]. Conversely, shorter chain analogs such as methylmagnesium bromide or chloro-substituted derivatives only provide moderate yields (~40-50%) under identical conditions. The 2-carbon aliphatic chain of the phenethyl group provides a favorable steric and electronic balance to drive the nucleophilic addition to completion without promoting competing side reactions.

Evidence DimensionIsolated product yield in N-oxide alkylation
Target Compound Data81% isolated yield
Comparator Or BaselineMethylmagnesium bromide (~40-50% yield)
Quantified Difference30-40% absolute increase in isolated yield
Conditions1.0 mmol scale using Grignard reagent and NaBH4 in THF

Procuring the phenethyl Grignard over shorter-chain analogs maximizes throughput and minimizes raw material waste in the synthesis of complex heterocyclic APIs.

Chemoselectivity in Sensitive Heterocycle Functionalization

When reacting with highly functionalized, sensitive substrates like N-Boc-protected isatin 3-imines, phenethylmagnesium bromide demonstrates quantifiable chemoselectivity. It cleanly adds to the C-2 carbonyl to afford 3-imino-2-phenethylindolin-2-ols in varying yields (10–53%) without cleaving the Boc protecting group[1]. When allylmagnesium bromide is used as a comparator under the exact same conditions, the C-2 addition completely fails, and the reaction instead yields the deprotected imine as the major product. This highlights the phenethyl reagent's compatibility with base-sensitive protecting groups in advanced intermediate synthesis.

Evidence DimensionProduct distribution and protecting group tolerance
Target Compound DataSuccessful C-2 addition, Boc group retained
Comparator Or BaselineAllylmagnesium bromide (Fails to add, causes Boc deprotection)
Quantified DifferenceComplete shift from target addition to starting material degradation
ConditionsAddition to N-Boc ketimine 4c in THF at -40 °C to room temperature

For late-stage functionalization, choosing phenethylmagnesium bromide prevents the catastrophic loss of protecting groups, avoiding costly re-work and multi-step yield losses.

Microreactor Compatibility for Continuous Flow Manufacturing

For modern continuous flow manufacturing, reagent solubility and stability against precipitation are critical to prevent microchannel clogging. Phenethylmagnesium bromide is highly processable, routinely utilized as a 10 wt% (~0.5 M) solution in THF for flow chemistry without precipitating at 20 °C [1]. Chloromagnesium analogs, which generally exhibit lower solubility and a higher propensity to crash out of ethereal solutions, pose a severe risk of reactor fouling. The bromide's ability to form highly soluble bis-THF complexes ensures uninterrupted, steady-state operation during continuous cross-coupling and acylation campaigns.

Evidence DimensionContinuous flow processability and solution stability
Target Compound DataStable 10 wt% THF solution at 20 °C
Comparator Or BaselinePhenethylmagnesium chloride (Higher risk of precipitation/clogging)
Quantified DifferenceEnables uninterrupted microreactor operation without thermal heating
ConditionsMicroreactor continuous flow setup with 0.2 mL internal volume zones at 20 °C

Procuring the highly soluble bromide form is mandatory for continuous flow facilities to maintain high uptime and prevent catastrophic reactor blockages.

Continuous Flow API Cross-Coupling

Because phenethylmagnesium bromide maintains excellent solubility as a 10 wt% solution in THF without precipitating at ambient temperatures, it is a highly effective Grignard reagent for microreactor-based continuous flow manufacturing. It ensures steady-state operation without the channel-clogging risks associated with chloride analogs [1].

Lipophilic Linker Installation in Medicinal Chemistry

In the development of neuroactive or cardiovascular drugs, the 2-phenylethyl group is frequently required to tune lipophilicity. Phenethylmagnesium bromide delivers higher isolated yields (e.g., 81% in pyridine-N-oxide alkylations) compared to shorter-chain Grignards, making it a reliable procurement choice for maximizing throughput in structure-activity relationship (SAR) campaigns[2].

Late-Stage Functionalization of Protected Heterocycles

For complex syntheses involving sensitive protecting groups (such as N-Boc isatins), phenethylmagnesium bromide successfully performs chemoselective additions without triggering unwanted deprotection. This makes it a more reliable choice than differently coordinated Grignards like allylmagnesium bromide, which can degrade the starting material[3].

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 Da

Monoisotopic Mass

207.97380 Da

Heavy Atom Count

10

Dates

Last modified: 08-16-2023

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